Arsenic(V) oxide hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/As2O5.H2O/c3-1(4)7-2(5)6;/h;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWZGKXZLITBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

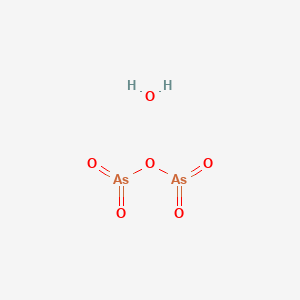

O.O=[As](=O)O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030364-99-8, 12044-50-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030364-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARSENIC(V) OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystalline Structure of Arsenic(V) Oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structures of arsenic(V) oxide hydrates, focusing on the synthesis, characterization, and detailed crystallographic analysis of its primary forms: arsenic acid hemihydrate (2H₃AsO₄·H₂O) and arsenic acid dihydrate (H₃AsO₄·2H₂O).

Introduction

Arsenic(V) oxide (As₂O₅) is a hygroscopic substance that readily absorbs water to form arsenic acid (H₃AsO₄), the primary component of its hydrated crystalline forms. Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is crucial for various scientific disciplines, including materials science, environmental science, and toxicology. The crystalline form of a compound influences its physical and chemical properties, such as solubility, stability, and reactivity. This guide delves into the detailed crystal structures of the two most common hydrates of arsenic acid.

Synthesis of Arsenic Acid Hydrate (B1144303) Crystals

The synthesis of arsenic acid hydrate crystals is primarily achieved through the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The degree of hydration is controlled by the crystallization temperature.[1][2]

Experimental Protocol for Crystal Synthesis

Materials:

-

Arsenic trioxide (As₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Porcelain evaporating dish

-

Heating apparatus (e.g., hot plate or water bath)

-

Crystallization dish

-

Desiccator

Procedure:

-

In a well-ventilated fume hood, carefully react arsenic trioxide with an excess of concentrated nitric acid in a porcelain evaporating dish. The reaction is exothermic and produces toxic nitrogen oxides.

-

As₂O₃ + 2HNO₃ + 3H₂O → 2H₃AsO₄(aq) + N₂O₃

-

-

Gently heat the resulting solution to drive off the nitrogen oxides and concentrate the solution, forming a syrupy liquid.

-

Transfer the concentrated arsenic acid solution to a crystallization dish.

-

For Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O): Allow the solution to cool and crystallize at ambient temperature. Colorless, deliquescent crystals of the hemihydrate will form.[1]

-

For Arsenic Acid Dihydrate (H₃AsO₄·2H₂O): Cool the solution to a lower temperature (e.g., in an ice bath) to induce crystallization. The dihydrate will form as stable crystals at these lower temperatures.[1][2]

-

Carefully decant the mother liquor and collect the crystals.

-

Dry the crystals in a desiccator over a suitable drying agent.

Workflow for Crystal Structure Determination

The determination of the crystalline structure of arsenic(V) oxide hydrates follows a systematic workflow, from synthesis to the final structural analysis.

Crystalline Structure Data

The crystal structures of arsenic acid hemihydrate and dihydrate have been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O)

The crystal structure of arsenic acid hemihydrate consists of tetrahedral AsO(OH)₃ molecules linked together by an extensive network of hydrogen bonds involving the water molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.11 Å, b = 10.36 Å, c = 8.16 Å |

| β = 120.5° | |

| Volume | 590.5 ų |

| Z | 4 |

Selected Bond Distances (Å):

| Bond | Length |

| As-O | 1.66 - 1.71 |

Note: Detailed atomic coordinates and a complete list of bond lengths and angles can be found in the original crystallographic publications.

Arsenic Acid Dihydrate (H₃AsO₄·2H₂O)

Detailed crystallographic data for the dihydrate is less commonly reported in readily accessible literature. However, its structure is also characterized by tetrahedral arsenic acid molecules and a network of hydrogen bonds with the two water molecules of hydration.

| Parameter | Value |

| Crystal System | Data not readily available |

| Space Group | Data not readily available |

| Unit Cell Dimensions | Data not readily available |

| Volume | Data not readily available |

| Z | Data not readily available |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, detailed protocol for the determination of the crystal structure of an inorganic hydrate, such as arsenic acid hydrate, using a single-crystal X-ray diffractometer.

1. Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of paratone oil or epoxy.

-

Mount the crystal on a goniometer head.

2. Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial series of short exposures to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and symmetry, devise a data collection strategy to measure the intensities of a complete set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The diffraction data are collected on an area detector (e.g., a CCD or CMOS detector).

3. Data Reduction:

-

Integrate the raw diffraction images to obtain the intensity of each reflection.

-

Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.

-

Scale and merge the data to produce a final set of unique reflection intensities and their standard uncertainties.

4. Structure Solution and Refinement:

-

The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the crystal structure.

-

This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factor amplitudes.

-

Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms.

-

The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

The crystalline structures of arsenic(V) oxide hydrates, primarily existing as arsenic acid hemihydrate and dihydrate, are characterized by tetrahedral arsenic acid units interconnected through hydrogen bonding with water molecules. The precise determination of these structures through single-crystal X-ray diffraction provides fundamental data for understanding the chemical and physical behavior of these compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in various scientific fields.

References

An In-depth Technical Guide to the Different Hydration States of Arsenic Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of arsenic pentoxide, focusing on their synthesis, physicochemical properties, and analytical characterization. This document is intended to serve as a core resource for professionals in research, science, and drug development who work with or encounter these arsenic compounds.

Introduction to Arsenic Pentoxide and its Hydrates

Arsenic pentoxide (As₂O₅) is the inorganic compound that exists as a glassy, white, deliquescent solid. It is the anhydride (B1165640) of orthoarsenic acid (H₃AsO₄) and is relatively unstable.[1] When dissolved in water, arsenic pentoxide readily forms arsenic acid.[2] The primary hydration states of arsenic pentoxide are arsenic acid dihydrate (H₃AsO₄·2H₂O) and arsenic acid hemihydrate (2H₃AsO₄·H₂O). The degree of hydration is dependent on the crystallization temperature from an aqueous solution of arsenic acid.[3][4] Anhydrous arsenic pentoxide can be obtained by the dehydration of these hydrates.[5]

Physicochemical Properties

The distinct hydration states of arsenic pentoxide exhibit different physical and chemical properties. A summary of these key quantitative data is presented in Table 1 for easy comparison.

| Property | Anhydrous Arsenic Pentoxide (As₂O₅) | Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O) | Arsenic Acid Dihydrate (H₃AsO₄·2H₂O) |

| Molecular Formula | As₂O₅ | 2H₃AsO₄·H₂O | H₃AsO₄·2H₂O |

| Molecular Weight ( g/mol ) | 229.84[1] | 301.90[6] | 177.97 |

| Appearance | White hygroscopic powder[1] | Colorless crystals[6] | Colorless crystals |

| Melting Point (°C) | 315 (decomposes)[1] | 35.5[6] | - |

| Decomposition Temperature (°C) | >300[5] | 120[6] | - |

| Density (g/cm³) | 4.32 | 2.0 - 2.5[7] | - |

| Solubility | Soluble in water and alcohol | Soluble in ethanol, glycerol, and water[6] | - |

Synthesis and Interconversion

The synthesis of the different hydration states of arsenic pentoxide revolves around the preparation of arsenic acid, followed by controlled crystallization or dehydration.

Preparation of Arsenic Acid (H₃AsO₄)

Arsenic acid serves as the precursor for its hydrated forms. A common laboratory-scale synthesis involves the oxidation of arsenic trioxide (As₂O₃) with a strong oxidizing agent like concentrated nitric acid.[4]

Experimental Protocol: Synthesis of Arsenic Acid

Materials:

-

Arsenic trioxide (As₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

Procedure:

-

In a fume hood, cautiously add concentrated nitric acid to arsenic trioxide in a suitable reaction vessel. The reaction is exothermic and produces toxic nitrogen oxides.

-

Gently heat the mixture to facilitate the oxidation of As(III) to As(V).

-

Once the reaction is complete, carefully evaporate the excess nitric acid and water to obtain a syrupy solution of arsenic acid.[8]

Synthesis of Arsenic Acid Hydrates

The specific hydrate (B1144303) of arsenic acid that crystallizes from the aqueous solution is dependent on the temperature.

Experimental Protocol: Crystallization of Arsenic Acid Hydrates

Materials:

-

Concentrated arsenic acid solution

Procedure:

-

For Arsenic Acid Dihydrate (H₃AsO₄·2H₂O): Cool the concentrated arsenic acid solution to a low temperature (below 15°C) to induce crystallization. The dihydrate is reported to form at lower crystallization temperatures.[3][4]

-

For Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O): Allow the concentrated arsenic acid solution to cool and crystallize at ambient or slightly elevated temperatures. The hemihydrate forms as stable, colorless crystals.[4]

-

Separate the crystals from the mother liquor by filtration and dry them appropriately.

Preparation of Anhydrous Arsenic Pentoxide (As₂O₅)

Anhydrous arsenic pentoxide is obtained by the thermal dehydration of arsenic acid or its hydrates.

Experimental Protocol: Dehydration to Anhydrous Arsenic Pentoxide

Materials:

-

Arsenic acid hydrate (hemihydrate or dihydrate)

Procedure:

-

Place the arsenic acid hydrate in a suitable crucible.

-

Heat the crucible in a furnace at a temperature above 200°C.[5]

-

Maintain this temperature until all water of hydration is driven off, resulting in the formation of anhydrous arsenic pentoxide.

The interconversion between these states is a reversible process driven by hydration and dehydration as illustrated in the following diagram.

Analytical and Characterization Methods

A variety of analytical techniques are employed to identify and characterize the different hydration states of arsenic pentoxide.

Thermal Analysis

Thermogravimetric analysis (TGA) is a key technique to study the thermal decomposition of arsenic acid hydrates. By monitoring the mass loss as a function of temperature, the stoichiometry of the hydrates can be determined, and the dehydration process to anhydrous arsenic pentoxide can be observed.

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed amount of the arsenic acid hydrate sample into the TGA sample pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The distinct steps in the TGA curve correspond to the loss of water molecules.

The following diagram illustrates a general workflow for the characterization of arsenic pentoxide hydrates.

Spectroscopic Methods

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, can provide information about the molecular structure and bonding within the different hydrates. The presence of water of hydration and the As-O and O-H vibrational modes can be identified and distinguished.

Experimental Protocol: Raman and Infrared Spectroscopy

Principle: Raman and IR spectroscopy probe the vibrational modes of molecules. The resulting spectra are characteristic of the molecular structure and bonding.

Instrumentation:

-

Raman Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Prepare the sample (e.g., as a solid powder).

-

Acquire the Raman spectrum by irradiating the sample with a monochromatic laser and detecting the inelastically scattered light.

-

Acquire the IR spectrum by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

-

Analyze the resulting spectra to identify characteristic vibrational bands corresponding to As-O, O-H, and water bending modes.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of the different hydrates. The diffraction pattern is a unique fingerprint of the crystalline material and can be used to identify the specific hydrate and determine its lattice parameters and space group.

Experimental Protocol: X-ray Diffraction (XRD)

Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice.

Instrumentation:

-

X-ray Diffractometer

Procedure:

-

Prepare a finely powdered sample of the arsenic acid hydrate.

-

Mount the sample in the diffractometer.

-

Irradiate the sample with monochromatic X-rays over a range of angles.

-

Detect the intensity of the diffracted X-rays at each angle.

-

Analyze the resulting diffraction pattern to identify the crystal phase and determine its structural properties.

Elemental Analysis

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to accurately determine the arsenic content of the synthesized compounds, confirming their elemental composition.

Experimental Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive analytical technique used for determining the elemental composition of a sample. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

Instrumentation:

-

Inductively Coupled Plasma - Mass Spectrometer

Procedure:

-

Accurately weigh a small amount of the arsenic compound.

-

Digest the sample in an appropriate acid mixture to bring the arsenic into solution.

-

Introduce the solution into the ICP-MS.

-

Measure the intensity of the arsenic signal at its specific mass-to-charge ratio.

-

Quantify the arsenic concentration by comparing the signal to that of certified reference standards.

Conclusion

The hydration states of arsenic pentoxide, primarily arsenic acid dihydrate and hemihydrate, are important compounds with distinct physicochemical properties. Their synthesis is intrinsically linked to the preparation and crystallization of arsenic acid. A thorough understanding of their properties and interconversion is crucial for researchers and professionals in various scientific disciplines. The application of a suite of analytical techniques, including thermal analysis, vibrational spectroscopy, X-ray diffraction, and elemental analysis, is essential for the comprehensive characterization of these materials. This guide provides the foundational knowledge and experimental frameworks necessary for working with these arsenic compounds in a research and development setting.

References

- 1. Arsenic pentoxide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Arsenic acid - Wikipedia [en.wikipedia.org]

- 5. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arsenic acid hemihydrate [chemister.ru]

- 7. arsoric acid,hydrate | CAS#:7774-41-6 | Chemsrc [chemsrc.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of High-Purity Arsenic(V) Oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analysis of high-purity arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a clear and comparable format, and illustrates key processes through logical diagrams, serving as a vital resource for professionals requiring this material for their research and development endeavors.

Introduction

Arsenic(V) oxide, also known as arsenic pentoxide, is a white, hygroscopic solid that is the anhydride (B1165640) of arsenic acid.[1] It exists in a hydrated form, As₂O₅·xH₂O, and is a crucial precursor for the synthesis of various arsenate compounds. The demand for high-purity arsenic(V) oxide hydrate is driven by its applications in specialized fields, including the manufacturing of certain pharmaceuticals, advanced glass formulations, and as a component in specific catalysts. The stringent purity requirements in these applications necessitate well-defined and controlled synthesis and purification methodologies.

This guide focuses on two primary and reliable routes for the synthesis of high-purity this compound:

-

Method 1: Oxidation of arsenic(III) trioxide to arsenic acid, followed by thermal dehydration.

-

Method 2: Direct thermal dehydration of crystalline arsenic acid.

Each method will be presented with detailed experimental protocols, supported by quantitative data and procedural diagrams.

Synthesis Methodologies

Method 1: Oxidation of Arsenic(III) Trioxide followed by Dehydration

This widely used two-step method involves the initial oxidation of commercially available arsenic(III) trioxide (As₂O₃) to arsenic acid (H₃AsO₄) using a strong oxidizing agent, typically concentrated nitric acid. The resulting arsenic acid is then carefully dehydrated under controlled heating to yield this compound.

Workflow for Method 1:

Caption: Workflow for the synthesis of As₂O₅·xH₂O via oxidation of As₂O₃.

Experimental Protocol: Step 1 - Oxidation of Arsenic(III) Trioxide to Arsenic Acid

This protocol is adapted from established laboratory procedures for the preparation of arsenic acid.[2][3]

-

Reaction Setup: In a large, well-ventilated fume hood, place 100 g of high-purity arsenic(III) trioxide into a 1 L borosilicate glass flask.

-

Addition of Nitric Acid: Slowly and cautiously add 150 mL of concentrated (70%) nitric acid to the arsenic(III) trioxide. The reaction is exothermic and will produce nitrogen oxides; therefore, controlled addition and efficient ventilation are crucial.

-

Heating and Digestion: Gently heat the mixture on a hot plate. The reaction will become more vigorous. Continue heating until the evolution of brown fumes of nitrogen dioxide ceases, indicating the completion of the oxidation process.

-

Evaporation: Evaporate the resulting solution to a syrupy consistency to remove excess nitric acid and water.

-

Crystallization: Cool the concentrated solution to room temperature, and then place it in an ice bath to induce crystallization of arsenic acid. The crystals formed are typically the hemihydrate, H₃AsO₄·0.5H₂O.[1]

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water to remove any residual nitric acid.

-

Drying: Dry the crystalline arsenic acid in a desiccator over a suitable drying agent.

Quantitative Data for Arsenic Acid Synthesis:

| Parameter | Value | Reference |

| Starting Material | Arsenic(III) Trioxide (As₂O₃) | [2][3] |

| Oxidizing Agent | Concentrated Nitric Acid (70%) | [2][3] |

| Product | Crystalline Arsenic Acid (H₃AsO₄·0.5H₂O) | [1] |

| Purity of Starting As₂O₃ | ≥ 99.5% | [4] |

| Expected Yield | ~85-90% | - |

Experimental Protocol: Step 2 - Thermal Dehydration of Arsenic Acid

The dehydration of crystalline arsenic acid to arsenic(V) oxide must be performed with precise temperature control to avoid the decomposition of the product back to arsenic(III) trioxide.

-

Setup: Place the dried crystalline arsenic acid in a porcelain or quartz crucible.

-

Heating Program: Place the crucible in a programmable furnace. Heat the sample according to the following temperature program:

-

Ramp to 100 °C and hold for 1 hour to drive off surface moisture.

-

Ramp to 200-250 °C and hold for 2-4 hours. It is reported that dehydration to arsenic pentoxide occurs at temperatures above 200 °C.[5] A temperature range of 220-240 °C is often optimal.

-

-

Cooling and Storage: After the heating program is complete, allow the furnace to cool to room temperature. The resulting white powder is this compound. Due to its hygroscopic nature, it should be immediately transferred to a tightly sealed container and stored in a desiccator.

Quantitative Data for Thermal Dehydration:

| Parameter | Value/Range | Reference |

| Starting Material | Crystalline Arsenic Acid (H₃AsO₄·xH₂O) | [1] |

| Dehydration Temperature | > 200 °C (Optimal: 220-240 °C) | [5] |

| Decomposition Temperature | ~300-315 °C | [5] |

| Product | This compound (As₂O₅·xH₂O) | [5] |

Method 2: Direct Dehydration of Crystalline Arsenic Acid

This method is a more direct route, assuming the availability of high-purity crystalline arsenic acid. The experimental protocol for the thermal dehydration step is identical to that described in Method 1, Step 2.

Purification of this compound

For applications demanding the highest purity, further purification of the synthesized this compound may be necessary. Recrystallization is a common and effective technique for this purpose.

Logical Diagram for Purification:

Caption: General workflow for the purification of As₂O₅·xH₂O by recrystallization.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6][7] For the highly polar, inorganic this compound, deionized water is a suitable solvent.

-

Solvent Selection: Deionized water is the solvent of choice due to the high solubility of arsenic(V) oxide at elevated temperatures and lower solubility at cooler temperatures.

-

Dissolution: In a clean beaker, add the crude this compound to a minimal amount of boiling deionized water and stir until it is completely dissolved.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize yield, the solution can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to prevent premature dehydration.

Purity Analysis

Ensuring the high purity of the synthesized this compound is paramount, especially for pharmaceutical applications. A combination of analytical techniques is recommended for a comprehensive purity assessment.

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for the determination of trace and ultra-trace elemental impurities.[1][8]

Experimental Protocol: Sample Preparation for ICP-MS

-

Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean digestion vessel.

-

Acidification: Add a mixture of high-purity nitric acid and deionized water.

-

Microwave Digestion: Use a microwave digestion system to ensure complete dissolution of the sample.

-

Dilution: After digestion, dilute the sample to a known volume with deionized water to bring the arsenic concentration within the linear range of the ICP-MS instrument.

-

Analysis: Analyze the prepared sample using a calibrated ICP-MS instrument. A triple-quadrupole ICP-MS can be employed to mitigate polyatomic interferences, particularly the interference of ArCl⁺ on the arsenic signal at m/z 75.[9]

Quantitative Data for ICP-MS Analysis:

| Parameter | Specification | Reference |

| Technique | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | [1][8] |

| Purity Levels Achievable | ≥ 99.99% (metals basis) | [10] |

| Common Impurities to Monitor | Pb, Cd, Hg, Sb, Se, etc. | - |

Assay of Arsenic(V) Content by Titration

A titrimetric method can be employed to determine the total arsenic(V) content, providing an assay of the purity of the bulk material.

Experimental Protocol: Redox Titration

This method involves the reduction of arsenic(V) to arsenic(III), followed by titration with a standard oxidizing agent.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Reduction: Add an excess of a suitable reducing agent, such as potassium iodide, in an acidic medium to reduce As(V) to As(III).

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator. The endpoint is the disappearance of the blue color.

-

Calculation: The concentration of arsenic(V) in the original sample can be calculated from the stoichiometry of the reaction and the volume of titrant used. A direct titration of arsenic(V) with a standard iron(II) solution in a strong phosphoric acid medium has also been reported.

Conclusion

The synthesis of high-purity this compound is a critical process for various advanced scientific and pharmaceutical applications. The methodologies outlined in this guide, based on the oxidation of arsenic(III) trioxide and the dehydration of arsenic acid, provide reliable pathways to obtain this material. Meticulous control over reaction conditions, particularly temperature during dehydration, is essential to achieve the desired product with high purity and yield. Subsequent purification by recrystallization and comprehensive analysis using techniques such as ICP-MS and titration are crucial for ensuring the quality and suitability of the final product for its intended application. This guide serves as a foundational resource for professionals engaged in the synthesis and utilization of high-purity arsenic compounds.

References

- 1. Arsenic acid - Wikipedia [en.wikipedia.org]

- 2. collegedunia.com [collegedunia.com]

- 3. prepchem.com [prepchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Home Page [chem.ualberta.ca]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. umweltprobenbank.de [umweltprobenbank.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. ≥99.99%, powder | Sigma-Aldrich [sigmaaldrich.com]

Thermal decomposition of arsenic(V) oxide hydrate

An In-depth Technical Guide on the Thermal Decomposition of Arsenic(V) Oxide Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the thermal decomposition of arsenic(V) oxide hydrate (As₂O₅·xH₂O). It details the decomposition pathway, the influence of external factors, and the analytical methods used for its characterization.

Introduction

Arsenic(V) oxide, or arsenic pentoxide (As₂O₅), is a white, hygroscopic solid that exists as a hydrate (As₂O₅·xH₂O) upon exposure to moisture.[1][2][3] It is the anhydride (B1165640) of arsenic acid and a significant compound in various industrial applications, including the manufacturing of arsenates, herbicides, and wood preservatives.[4][5] The thermal decomposition of this compound is a critical process, as it converts pentavalent arsenic into the more volatile and trivalent arsenic(III) oxide (As₂O₃).[2][6] Understanding the kinetics and thermodynamics of this reaction is essential for environmental chemistry, materials science, and toxicology, particularly concerning the fate of arsenic in high-temperature environments.

Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in a multi-step process, beginning with dehydration followed by a reduction reaction.

-

Dehydration: The initial stage involves the loss of water molecules to yield the anhydrous arsenic(V) oxide. While specific temperature ranges for As₂O₅·xH₂O are not detailed in the literature, this process for crystalline hydrates generally occurs at temperatures above 100°C.[7][8] The preparation of anhydrous As₂O₅ from crystalline arsenic acid requires temperatures exceeding 200°C.[7][8]

As₂O₅·xH₂O(s) → As₂O₅(s) + xH₂O(g)

-

Decomposition to Arsenic(III) Oxide: The anhydrous arsenic(V) oxide then decomposes into solid or gaseous arsenic(III) oxide and oxygen.[9]

2As₂O₅(s) ⇌ 2As₂O₃(s/g) + O₂(g)

A significant discrepancy exists in the reported onset temperature for this decomposition. Many sources indicate that the reaction begins near the melting point of As₂O₅, approximately 300-315°C.[1][4][7][8] However, detailed thermogravimetric analysis (TGA) performed under an inert atmosphere has shown that for the pure compound, significant decomposition does not occur below 500°C.[6][9]

This variability is highly dependent on the experimental conditions. The presence of reducing agents, such as glucose or activated carbon, can dramatically lower the decomposition temperature.[6][9] With activated carbon, the formation and subsequent volatilization of arsenic trioxide are promoted at temperatures above 300°C.[6][9] Arsenic trioxide is notably more volatile than the pentoxide and sublimes at temperatures as low as 135-200°C.[6][7]

Data Presentation

The quantitative data from thermal analysis studies are summarized below.

Table 1: Thermal Decomposition Events of Pure Arsenic(V) Oxide

| Temperature Range (°C) | Process | Products | Remarks |

| > 200 | Dehydration | As₂O₅, H₂O | Formation of the anhydrous pentoxide from its corresponding acid/hydrate.[7][8] |

| ~300 - 315 | Onset of Decomposition | As₂O₃, O₂ | Reported decomposition temperature in many chemical handbooks; may not reflect behavior in an inert atmosphere.[1][7][8] |

| > 500 | Significant Decomposition | As₂O₃, O₂ | Onset temperature observed in thermogravimetric analysis under an inert (nitrogen) atmosphere.[6][9] |

Table 2: Effect of Reducing Agents on As₂O₅ Decomposition

| Reducing Agent | Temperature Range (°C) | Process | Products | Remarks |

| Glucose | Lowered Temperature | Reduction/Decomposition | As₂O₃, O₂, other byproducts | The decomposition of arsenic pentoxide is accelerated.[6][9] |

| Activated Carbon | > 300 | Reduction/Decomposition | As₂O₃, O₂, CO/CO₂ | Promotes the volatilization of arsenic as arsenic trioxide.[6][9] |

Experimental Protocols

Thermogravimetric Analysis (TGA) is the primary technique for studying the thermal decomposition of this compound. A typical experimental protocol is detailed below.

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of As₂O₅·xH₂O.

Instrumentation: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) for evolved gas analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound powder into a clean, tared alumina (B75360) (Al₂O₃) crucible.[9][10]

-

-

Instrument Setup:

-

Thermal Program & Data Collection:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).[9]

-

Ramp the temperature from the starting point to a final temperature (e.g., 800°C) at a linear heating rate of 10°C/min.[9][10]

-

Continuously record the sample mass as a function of temperature and time.

-

If using an evolved gas analyzer (MS or FTIR), simultaneously record the signals for expected gaseous products like H₂O (m/z 18) and O₂ (m/z 32).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Correlate the mass loss steps with the theoretical mass loss for dehydration and decomposition to identify the specific reactions occurring in each temperature range.

-

Analyze the evolved gas data to confirm the identity of the released products (H₂O, O₂).

-

Mandatory Visualization

The following diagrams visualize the core decomposition pathway and a standard experimental workflow.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA analysis of arsenic compounds.

References

- 1. This compound | 12044-50-7 [chemicalbook.com]

- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ICSC 0377 - ARSENIC PENTOXIDE [inchem.org]

- 4. Arsenic Pentoxide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 8. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. publications.cuni.cz [publications.cuni.cz]

Solubility of Arsenic(V) Oxide Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of arsenic(V) oxide hydrate (B1144303) (As₂O₅·nH₂O) in organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound for various applications, including synthesis, formulation, and toxicological studies.

Introduction

Arsenic(V) oxide, also known as arsenic pentoxide, is an inorganic compound that readily hydrates in the presence of moisture to form arsenic acid. Its solubility is a critical parameter in chemical and pharmaceutical processes. While its high solubility in water is well-documented, its behavior in organic solvents is less characterized in publicly available literature. This guide summarizes the available qualitative data, outlines a general experimental protocol for quantitative solubility determination, and provides a logical workflow for assessing solubility.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for arsenic(V) oxide hydrate in a wide range of organic solvents. The available information is predominantly qualitative, indicating general solubility without specifying concentrations, temperatures, or other experimental conditions. The following table summarizes the existing qualitative data.

| Organic Solvent | Qualitative Solubility | Source |

| Ethanol | Very Soluble | [1][2][3] |

| Alcohol (general) | Soluble | [1][2][4][5] |

| Methanol | Soluble (for Arsenic Acid) | [6] |

| Glycerol | Slightly Soluble (for Arsenic Trioxide) | |

| Ether | Insoluble (for Arsenic Acid) | |

| Chloroform | Practically Insoluble (for Arsenic Trioxide) |

Note: The data for arsenic acid and arsenic trioxide are included for comparative purposes, as they represent related arsenic compounds. The lack of precise quantitative data underscores the need for further experimental investigation in this area.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of this compound in organic solvents. This protocol can be adapted based on the specific solvent and the available analytical instrumentation.

Materials and Equipment

-

Solute: High-purity this compound (As₂O₅·nH₂O)

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for arsenic quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)).

-

Procedure

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

The mixture is agitated in a constant temperature bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

If necessary, the solution is centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

A known volume of the clear supernatant is carefully withdrawn using a pipette. To avoid aspirating any solid particles, the pipette tip should be kept well below the liquid surface but above the sediment.

-

The collected aliquot is then passed through a syringe filter to remove any remaining fine particles.

-

The filtered solution is accurately diluted with an appropriate solvent to a concentration suitable for the analytical technique to be used.

-

-

Quantification of Arsenic Concentration:

-

The concentration of arsenic in the diluted solution is determined using a calibrated analytical instrument such as ICP-MS or AAS.

-

A calibration curve should be prepared using standard solutions of known arsenic concentrations.

-

-

Calculation of Solubility:

-

The solubility of this compound in the organic solvent is calculated from the measured arsenic concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Logical Relationship in Solubility Assessment

The following diagram outlines the logical progression for assessing the solubility of a compound like this compound.

Caption: Logical steps for assessing solubility.

References

- 1. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ARSENIC PENTOXIDE CAS#: 1303-28-2 [m.chemicalbook.com]

- 3. 1303-28-2 CAS MSDS (ARSENIC PENTOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Arsenic pentoxide, 98% 1303-28-2 India [ottokemi.com]

- 5. Arsenic pentoxide - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Hydrolysis of Arsenic(V) Oxide in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arsenic(V) oxide (As₂O₅), the anhydride (B1165640) of arsenic acid, is a white, deliquescent solid that readily hydrolyzes in aqueous solutions to form arsenic acid (H₃AsO₄).[1][2][3] This guide provides a comprehensive overview of the chemistry, thermodynamics, and speciation of arsenic(V) oxide upon dissolution in water. It details the subsequent pH-dependent dissociation of the resulting arsenic acid, presenting key quantitative data in tabular format for clarity. Furthermore, this document outlines detailed experimental protocols for the preparation and analysis of arsenic acid solutions and includes visualizations of the chemical pathways and experimental workflows to support researchers in their understanding and practical application of this chemistry.

Introduction to Arsenic(V) Oxide

Arsenic(V) oxide, also known as arsenic pentoxide or diarsenic pentoxide, is an inorganic compound with the formula As₂O₅.[1] It is a glassy, white, and hygroscopic solid that is relatively unstable.[1] While all inorganic arsenic compounds are highly toxic, they are utilized in specific industrial applications, including the manufacturing of colored glass, metal adhesives, wood preservatives, and certain pesticides.[4][5] Its high solubility and subsequent reaction with water are of primary importance for any application involving aqueous media. Upon dissolution, it forms arsenic acid, a triprotic acid whose speciation is governed by the pH of the solution.[6][7] Understanding this hydrolysis and the resulting equilibrium is critical for environmental science, toxicology, and the development of arsenic-based compounds.

The Hydrolysis Reaction and Subsequent Equilibria

Arsenic(V) oxide reacts with water to form orthoarsenic acid (H₃AsO₄). The compound dissolves slowly in water to yield arsenic acid solutions.[6][8]

Primary Hydrolysis Reaction: As₂O₅(s) + 3H₂O(l) → 2H₃AsO₄(aq)

Once formed, arsenic acid, a weak triprotic acid, undergoes stepwise deprotonation. The distribution of the resulting arsenate species (H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻) is dependent on the solution's pH.[9] Under moderately or highly oxidizing conditions, these pentavalent oxyanions are the predominant forms of arsenic in water.[9] In typical environmental pH ranges (6.5 to 8.5), the dominant species are H₂AsO₄⁻ and HAsO₄²⁻.[10]

The dissociation equilibria are as follows:

-

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺

-

H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺

-

HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺

The following diagram illustrates the hydrolysis and speciation pathway.

Quantitative Data

The physical properties of arsenic(V) oxide and the thermodynamic constants governing the dissociation of arsenic acid are summarized below.

Table 1: Physical and Chemical Properties of Arsenic(V) Oxide

| Property | Value | Reference(s) |

| Chemical Formula | As₂O₅ | [1][10] |

| Molar Mass | 229.84 g/mol | [1][2] |

| Appearance | White, amorphous, hygroscopic powder | [1][4] |

| Density | 4.32 g/cm³ | [1][2] |

| Melting Point | 315 °C (599 °F; 588 K) (decomposes) | [1] |

| Solubility in Water | 65.8 g/100 mL at 20 °C | [1] |

Table 2: Acid Dissociation Constants for Arsenic Acid (H₃AsO₄) at 25 °C

| Equilibrium | Kₐ | pKₐ | Reference(s) |

| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | 5.5 × 10⁻³ | 2.26 | [11][12] |

| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | 1.7 × 10⁻⁷ | 6.76 | [11][12] |

| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | 5.1 × 10⁻¹² | 11.29 | [12] |

Experimental Protocols

The following sections provide generalized methodologies for the preparation of arsenic acid solutions and their analysis. All work with arsenic compounds must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol: Preparation of an Aqueous Arsenic Acid Solution

This protocol describes the preparation of a standard aqueous solution of arsenic acid from solid arsenic(V) oxide.

Materials:

-

Arsenic(V) oxide (As₂O₅)

-

Deionized (DI) water, ASTM Type I

-

Class A volumetric flasks (e.g., 100 mL, 500 mL)

-

Analytical balance

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

Procedure:

-

Calculation: Determine the mass of As₂O₅ required to achieve the desired molar concentration of arsenic acid (H₃AsO₄). Note the stoichiometry: 1 mole of As₂O₅ yields 2 moles of H₃AsO₄.

-

Weighing: Carefully weigh the calculated amount of As₂O₅ on an analytical balance.

-

Dissolution: Add approximately half of the final volume of DI water to a glass beaker containing a magnetic stir bar. Slowly add the weighed As₂O₅ to the water while stirring.

-

Mixing: Continue stirring the solution. Arsenic(V) oxide can be slow to dissolve completely.[8] Gentle heating (e.g., to 40-50 °C) can be used to expedite dissolution, but the solution must be cooled to room temperature before the final dilution.

-

Transfer: Once the solid is fully dissolved, quantitatively transfer the solution to the appropriate volumetric flask. Rinse the beaker several times with small volumes of DI water, adding the rinsate to the flask to ensure all arsenic acid is transferred.

-

Dilution: Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

Protocol: Analysis of Arsenate Speciation via Potentiometric Titration

This protocol outlines the determination of the pKₐ values of arsenic acid using potentiometric titration with a strong base.

Materials:

-

Prepared arsenic acid solution (from Protocol 4.1)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with a glass electrode

-

Burette (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Pipette (Class A)

Procedure:

-

Setup: Pipette a precise volume (e.g., 50.00 mL) of the prepared arsenic acid solution into a 250 mL beaker. Add a magnetic stir bar.

-

pH Measurement: Place the calibrated pH electrode into the solution, ensuring the bulb is submerged but clear of the stir bar. Begin gentle stirring. Record the initial pH.

-

Titration: Fill the burette with the standardized NaOH solution. Add the NaOH titrant in small, measured increments (e.g., 0.5-1.0 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain a detailed curve.

-

Equivalence Points: Continue the titration until well past the second equivalence point (around pH 9-10). The third equivalence point is often difficult to observe in aqueous titrations.

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the first and second equivalence points (the points of maximum slope, often found using a first or second derivative plot).

-

The pKₐ₁ is equal to the pH at the volume halfway to the first equivalence point.

-

The pKₐ₂ is equal to the pH at the volume halfway between the first and second equivalence points.

-

The following diagram illustrates the generalized experimental workflow.

Conclusion

The hydrolysis of arsenic(V) oxide is a fundamental process that yields arsenic acid in aqueous solutions. The subsequent, pH-dependent dissociation of this triprotic acid results in a complex equilibrium between four distinct arsenate species. The quantitative data and experimental protocols provided in this guide offer a foundational resource for scientists and researchers working with this compound. A thorough understanding of this chemistry is essential for controlling arsenic speciation in experimental, industrial, and environmental contexts, ensuring both safety and the desired chemical outcomes.

References

- 1. Arsenic pentoxide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 1303-28-2: Arsenic oxide (As2O5) | CymitQuimica [cymitquimica.com]

- 4. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ARSENIC PENTOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Arsenic Pentoxide [studfile.net]

- 9. Arsenic in Water: Understanding the Chemistry, Health Implications, Quantification and Removal Strategies [mdpi.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 12. scribd.com [scribd.com]

A Technical Guide to the Physical Properties of Arsenic(V) Oxide Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic(V) oxide, also known as arsenic pentoxide, is an inorganic compound with the formula As₂O₅. In its powdered form, it is frequently encountered as a hydrate (B1144303), represented as As₂O₅ · xH₂O, where the degree of hydration can vary. This compound is a white, odorless, and highly hygroscopic solid.[1][2] Due to its high toxicity, all handling and experimental procedures must be conducted with extreme caution and appropriate safety measures. This guide provides an in-depth overview of the key physical properties of arsenic(V) oxide hydrate powder, detailed experimental protocols for its characterization, and visual representations of relevant chemical and analytical workflows.

Physical and Chemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various scientific contexts. It is a dense, white powder that readily absorbs atmospheric moisture.[3] Upon heating, it does not melt but decomposes into arsenic(III) oxide and oxygen.[4]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of arsenic(V) oxide and its hydrate form.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Formula | As₂O₅ · xH₂O | [2] |

| CAS Number | 12044-50-7 (hydrate) | [2] |

| 1303-28-2 (anhydrous) | [5] | |

| Molecular Weight | 229.84 g/mol (anhydrous basis) | [2] |

| Appearance | White crystalline powder/lumps | [1] |

| Odor | Odorless |

Table 2: Physical Constants

| Property | Value | Conditions | Reference |

| Density | 4.32 g/mL | at 25 °C | [2] |

| Decomposition Point | 315 °C (599 °F) | [4] | |

| Form | Powder | [2] | |

| Hygroscopicity | Highly hygroscopic / Deliquescent | Ambient | [1][3] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 65.8 g / 100 mL | 20 °C | [4] |

| Ethanol | Soluble | [4] |

Note: Dissolution in water forms arsenic acid (H₃AsO₄).

Experimental Protocols

Accurate characterization of this compound powder requires standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Powder X-ray Diffraction (PXRD) for Phase Identification

Objective: To identify the crystalline phases present in the powder and determine unit cell dimensions.

Methodology:

-

Sample Preparation: Finely grind the this compound powder to ensure a homogenous sample. Mount approximately 5-10 mg of the powder onto a low-background sample holder (e.g., a zero-diffraction silicon plate).[6] Ensure the sample surface is flat and level with the holder's surface to prevent errors in peak positions.[6]

-

Instrumentation: Use a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a detector.

-

Data Collection:

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Compare the peak positions and relative intensities to a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases.[8]

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration Level

Objective: To determine the thermal stability, decomposition temperature, and the degree of hydration (x in As₂O₅ · xH₂O).

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the powder into an alumina (B75360) or platinum crucible.[9]

-

Instrumentation: Use a thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

-

Data Collection:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative reactions.[9]

-

Heat the sample from room temperature to 500 °C at a constant rate of 10 °C/min.[10]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: The TGA curve will show mass loss at different temperatures. The initial weight loss at lower temperatures (typically below 200°C) corresponds to the loss of water of hydration. The significant mass loss around 315 °C indicates the decomposition of As₂O₅ to As₂O₃ and O₂. The percentage of water content can be calculated from the initial mass loss.[11]

Laser Diffraction for Particle Size Analysis

Objective: To measure the particle size distribution of the powder.

Methodology:

-

Sample Preparation (Dry Method):

-

Ensure the powder is dry and free-flowing.

-

Use a dry powder feeder to disperse the sample into the measurement zone using pressurized air.

-

-

Sample Preparation (Wet Method):

-

Select a dispersion liquid in which the powder is insoluble (e.g., isopropanol).

-

Prepare a stock suspension and use ultrasonication for 30-60 seconds to break up agglomerates.

-

-

Instrumentation: Use a laser diffraction particle size analyzer.[12]

-

Data Collection:

-

Pass the dispersed sample through the instrument's laser beam.

-

The instrument measures the angular distribution of the scattered light.

-

-

Data Analysis: The software uses the Mie or Fraunhofer theory to calculate the particle size distribution from the scattered light pattern. The result is typically reported as a volume-based distribution.[12]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. Arsenic(V) oxide 97 12044-50-7 [sigmaaldrich.com]

- 3. Hygroscopy - Wikipedia [en.wikipedia.org]

- 4. Arsenic pentoxide - Wikipedia [en.wikipedia.org]

- 5. Arsenic (V) Oxide | CAS 1303-28-2 — Ereztech [ereztech.com]

- 6. mcgill.ca [mcgill.ca]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. imf.ucmerced.edu [imf.ucmerced.edu]

- 9. epfl.ch [epfl.ch]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. ami-instruments.com [ami-instruments.com]

- 12. Powder Characterization according to ASTM Standards [microtrac.com]

An In-depth Technical Guide to the Chemical Reactivity of Arsenic(V) Oxide Hydrate with Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), the hydrated form of diarsenic pentoxide, is a compound of significant interest due to the prevalence and toxicity of arsenic in various environmental and biological systems. In aqueous media, it exists as arsenic acid (H₃AsO₄), a weak triprotic acid. This guide provides a comprehensive technical overview of the reactivity of arsenic(V) oxide hydrate with common inorganic acids, including hydrochloric, nitric, and sulfuric acid. Contrary to typical base-acid neutralizations, its interactions are governed by equilibrium shifts, redox chemistry, and dehydration processes. This document details these reactions, presents quantitative data in structured tables, outlines relevant experimental protocols, and provides visual diagrams of key chemical pathways and workflows to support advanced research and development.

Properties of Arsenic(V) Oxide and Arsenic Acid

Arsenic(V) oxide is a white, glassy, and deliquescent solid that readily absorbs moisture from the air.[1][2] It is the anhydride (B1165640) of arsenic acid.[3] The hydrated form, this compound, has the general formula As₂O₅·xH₂O. When dissolved in water, it forms orthoarsenic acid (H₃AsO₄), which is the predominant species in aqueous solutions.[4] Arsenic(V) oxide is highly soluble in water, with 65.8 g dissolving in 100 mL at 20 °C.[2]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Arsenic(V) Oxide (Anhydrous) | ||

| Molecular Formula | As₂O₅ | [2] |

| Molar Mass | 229.84 g/mol | [2] |

| Appearance | White hygroscopic powder | [2] |

| Density | 4.32 g/cm³ | [2] |

| Melting Point | 315 °C (decomposes) | [2] |

| Arsenic Acid (Aqueous) | ||

| Molecular Formula | H₃AsO₄ | [4] |

| pKₐ₁ | 2.24 | |

| pKₐ₂ | 6.96 | |

| pKₐ₃ | 11.5 |

Reactivity with Acids

As an acidic oxide, this compound does not undergo classical neutralization reactions with other acids. Instead, its reactivity is defined by the nature of the acid—whether it is oxidizing, non-oxidizing, or dehydrating.

Reactivity with Non-Oxidizing Acids (e.g., Hydrochloric Acid)

In aqueous hydrochloric acid (HCl), arsenic(V) remains in its +5 oxidation state. The primary interaction involves shifting the dissociation equilibria of arsenic acid. In analytical chemistry, HCl is a critical component of the reaction medium for the determination of arsenic. For quantification via hydride generation atomic absorption spectrometry (HG-AAS), As(V) must first be reduced to As(III). This is often accomplished using reducing agents like potassium iodide (KI) and ascorbic acid in a strong HCl medium.[5][6] The concentration of HCl is a critical parameter, as it significantly affects the efficiency of arsine (AsH₃) generation.[7][8] While As(III) can be directly reduced to arsine in concentrated HCl, the reduction of As(V) requires a pre-reduction step.[7]

Reactivity with Oxidizing Acids (e.g., Nitric Acid)

Arsenic in arsenic(V) oxide is already at its highest stable oxidation state (+5). Consequently, strong oxidizing acids like concentrated nitric acid (HNO₃) do not induce a further oxidation reaction.[9] In fact, nitric acid is a key reagent used to synthesize arsenic(V) oxide and arsenic acid from elemental arsenic or arsenic(III) oxide.[2][4] The reaction of elemental arsenic with concentrated nitric acid produces arsenic acid (H₃AsO₄), nitrogen dioxide, and water.[9][10]

Reaction of Arsenic with Concentrated Nitric Acid: As + 5HNO₃ → H₃AsO₄ + 5NO₂ + H₂O[9]

Therefore, the interaction between this compound and nitric acid is that of a stable mixture of two acids.

Reactivity with Sulfuric Acid

In dilute sulfuric acid (H₂SO₄), the interactions are similar to those with HCl, primarily affecting ionic equilibria. However, concentrated sulfuric acid is a potent dehydrating agent. When heated, it can dehydrate arsenic acid back to its anhydride, arsenic(V) oxide. Industrially, sulfuric acid solutions are often encountered in processes for recovering arsenic from metallurgical flue gas. In such processes, acidic solutions containing arsenic are concentrated by heating, which can lead to the crystallization of arsenic oxides.[11] Furthermore, some solvent extraction methods for removing arsenic from acidic wastewater use sulfuric acid to maintain the low pH required for efficient extraction.[12]

Table 2: Summary of Reactivity of this compound with Acids

| Acid | Type | Primary Interaction / Reaction | Products / Observations | References |

| Hydrochloric Acid (HCl) | Strong, Non-oxidizing | Serves as a medium for the pre-reduction of As(V) to As(III) for analysis. | No redox change of As(V). Facilitates arsine (AsH₃) generation after reduction. | [5][6][7] |

| Nitric Acid (HNO₃) | Strong, Oxidizing | No reaction. As(V) is already in its highest oxidation state. | Stable mixture of acids. HNO₃ is used to produce As(V) from lower oxidation states. | [2][4][9] |

| Sulfuric Acid (H₂SO₄) | Strong, Dehydrating (conc.) | Dehydration of arsenic acid (H₃AsO₄) upon heating. | Arsenic(V) oxide (As₂O₅) and water. | [11] |

Experimental Protocols

Detailed and standardized protocols are essential for studying arsenic chemistry, particularly for trace-level quantification and speciation.

Protocol 1: Sample Digestion for Total Arsenic Analysis

This protocol is used to break down organic-bound arsenic and convert all arsenic species to inorganic arsenic(V) for total arsenic determination.[5][6]

Objective: To digest a sample to determine its total arsenic content.

Reagents:

-

Concentrated Nitric Acid (HNO₃)

-

Perchloric Acid (HClO₄)

-

25% Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Place a precisely weighed solid sample (e.g., 1 g) or a measured volume of a liquid sample into a 150 mL beaker.[5]

-

Add 10 mL of concentrated nitric acid and 5 mL of perchloric acid to the beaker.[5]

-

Cover the beaker with a watch glass and heat on a hot plate.

-

Continue heating until dense white fumes of perchloric acid are observed, indicating the completion of nitric acid evaporation and organic matter destruction.[5]

-

Allow the beaker to cool completely.

-

Add 10 mL of 25% hydrochloric acid to dissolve the residue.[5]

-

Quantitatively transfer the solution to a volumetric flask (e.g., 100 mL).

-

Dilute to volume with deionized water and mix thoroughly. The sample is now ready for analysis.[5]

Protocol 2: Reduction of As(V) to As(III) and Arsine Generation

This protocol is a common step in analytical methods like HG-AAS for the speciation or quantification of arsenic.

Objective: To reduce As(V) to As(III) and subsequently generate volatile arsine gas (AsH₃) for detection.

Reagents:

-

Potassium Iodide (KI) / Ascorbic Acid Solution

-

Concentrated Hydrochloric Acid (HCl)

-

Granular Zinc (low arsenic content)

Procedure:

-

Pipette an aliquot of the digested sample solution (from Protocol 1) into a glass reaction tube.[5]

-

Add 1 mL of the potassium iodide/ascorbic acid solution to act as the pre-reductant.[5]

-

Add 1 mL of concentrated hydrochloric acid to maintain a highly acidic medium.[5]

-

Add deionized water to reach the desired final volume and mix gently.

-

Allow the solution to stand for at least 30-45 minutes to ensure the complete reduction of As(V) to As(III).[5]

-

To generate arsine, add a pre-weighed amount of granular zinc to the flask and immediately connect it to the detection apparatus.[6] The zinc reacts with the acid to produce nascent hydrogen, which reduces As(III) to AsH₃ gas.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the relationships and processes described.

Diagram 1: this compound Equilibria

This diagram illustrates the relationship between arsenic(V) oxide, its hydrated form (arsenic acid), and the subsequent dissociation equilibria in an aqueous solution.

Caption: Hydration of As₂O₅ to arsenic acid and its dissociation.

Diagram 2: Experimental Workflow for Arsenic Analysis

This diagram outlines the logical flow from sample preparation to final detection in a typical analytical procedure for arsenic.

Caption: Workflow for arsenic analysis via hydride generation.

References

- 1. Sciencemadness Discussion Board - Arsenic in Nitric Acid. - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Arsenic pentoxide - Wikipedia [en.wikipedia.org]

- 3. chemwhat.com [chemwhat.com]

- 4. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Speciation of arsenic by hydride generation-atomic absorption spectrometry (HG-AAS) in hydrochloric acid reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. What is the product of Arsenic oxidation with concentrated nitric acid?А. H3AsO3 B. H3AsO4 C. As2O5D. As2O3E. HAsO2 [doubtnut.com]

- 11. US7232554B2 - Process for recovering arsenic from acidic aqueous solution - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Arsenic(V) Oxide Hydrate: Molecular Formula, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of arsenic(V) oxide and its hydrated forms, with a focus on their molecular formulas, weights, and synthetic methodologies. The information is intended to support research and development activities where precise knowledge of these compounds is critical. All quantitative data is presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for the synthesis of arsenic acid, a key hydrated form, are also included.

Quantitative Data Summary

Arsenic(V) oxide is a hygroscopic compound that readily absorbs water to form various hydrates. The degree of hydration can vary, leading to different chemical species with distinct molecular formulas and weights. The table below summarizes the key quantitative data for anhydrous arsenic(V) oxide and its common hydrated forms.

| Compound Name | Molecular Formula | Stoichiometric Formula | Molecular Weight ( g/mol ) | CAS Number |

| Arsenic(V) Oxide | As₂O₅ | As₂O₅ | 229.84 | 1303-28-2 |

| Arsenic(V) Oxide Dihydrate | H₄As₂O₇ | As₂O₅ · 2H₂O | 265.87 | N/A |

| Arsenic Acid (Orthoarsenic Acid) | H₃AsO₄ | As₂O₅ · 3H₂O (as 2H₃AsO₄) | 141.94 | 7778-39-4 |

| Arsenic Acid Hemihydrate | 2H₃AsO₄ · H₂O | As₂O₅ · 4H₂O | 301.90[1] | N/A |

| Arsenic Acid Dihydrate | H₃AsO₄ · 2H₂O | As₂O₅ · 5H₂O | 177.97 | N/A |

Hydration Pathway of Arsenic(V) Oxide

Arsenic(V) oxide reacts with water to form a series of hydrated species, culminating in the formation of orthoarsenic acid. This process is a fundamental aspect of the aqueous chemistry of pentavalent arsenic. The following diagram illustrates this hydration pathway.

Caption: Hydration of Arsenic(V) Oxide to Arsenic Acid.

Experimental Protocols

The synthesis of specific hydrates of arsenic(V) oxide often involves the controlled hydration of the anhydrous form or the synthesis of arsenic acid followed by crystallization under specific conditions. The following are detailed experimental protocols for the synthesis of arsenic acid from arsenic trioxide, a common precursor.

Synthesis of Arsenic Acid from Arsenic Trioxide using Nitric Acid

This protocol describes the oxidation of arsenic trioxide with concentrated nitric acid to produce arsenic acid.

Materials:

-

Arsenic trioxide (As₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Porcelain dish

-

Heating apparatus (e.g., hot plate or water bath)

-

Crystallizing dish

-

Desiccator with a drying agent (e.g., concentrated sulfuric acid)

Procedure:

-

In a well-ventilated fume hood, carefully react arsenic trioxide with concentrated nitric acid. The reaction can be vigorous, so the acid should be added portion-wise.

-

Once the initial reaction subsides, gently heat the mixture to drive off the nitrogen oxides produced.

-

Evaporate the resulting solution to a syrupy consistency in a porcelain dish.

-

Dissolve the residue in a minimal amount of hot distilled water.

-

Transfer the solution to a crystallizing dish and place it in a desiccator over a suitable drying agent.

-

Allow the solution to cool and crystallize. The rate of cooling will influence the crystal size. Slower cooling promotes the formation of larger crystals.

-

Depending on the crystallization temperature, different hydrates can be obtained. Cooling to just below 15°C typically yields arsenic acid hemihydrate (2H₃AsO₄ · H₂O). Crystallization at lower temperatures can produce the dihydrate (H₃AsO₄ · 2H₂O).[2][3]

-

Collect the crystals by filtration and dry them appropriately.

Recrystallization for Purification

For obtaining high-purity arsenic acid crystals, recrystallization is a crucial step.

Materials:

-

Crude arsenic acid crystals

-

Distilled water

-

Beaker

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Dissolve the impure arsenic acid crystals in a minimum amount of hot distilled water in a beaker with stirring.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored compounds.

-

While the solution is still hot, filter it through a pre-heated funnel to remove any insoluble impurities and the activated charcoal. This step should be performed quickly to prevent premature crystallization.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any remaining impurities from the crystal surfaces.

-

Dry the purified crystals. The purity can be assessed by techniques such as melting point determination or spectroscopic methods.

Logical Relationship of Arsenic(V) Oxide and its Hydrates

The relationship between arsenic(V) oxide and its various hydrated forms can be visualized as a continuum of hydration states, with arsenic acid being a key, stable end product in aqueous environments. The interconversion between these forms is primarily dependent on the water content and temperature.

Caption: Interconversion of Arsenic(V) Oxide and its Hydrates.

References

Quantum Mechanical Insights into Arsenic(V) Oxide Hydration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum mechanical studies on arsenic(V) oxide hydrate (B1144303), focusing on its aqueous form, arsenic acid (H₃AsO₄), and its hydrated clusters. The information presented herein is curated from various computational chemistry studies, offering valuable insights for researchers in environmental science, toxicology, and drug development.

Introduction